![molecular formula C11H16ClNO B2547309 N-(2-Methoxybenzyl)cyclopropanamine hydrochloride CAS No. 1050213-71-2](/img/structure/B2547309.png)
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride
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Overview
Description
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 1050213-71-2 . It is used in scientific research and offers versatility in various applications, from medicinal chemistry to organic synthesis.
Molecular Structure Analysis
The molecular structure of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride can be represented by the InChI code: 1S/C11H15NO.ClH/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10;/h2-5,10,12H,6-8H2,1H3;1H . This indicates that the molecule consists of a cyclopropanamine core with a methoxybenzyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is a solid at room temperature . It has a molecular weight of 213.71 .Scientific Research Applications
- Research Focus : Investigate the psychoactive properties, receptor interactions, and potential therapeutic applications of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride. Researchers explore its impact on serotonin receptors (e.g., 5-HT2A) and its role in altered perception and consciousness .
- Findings : The presence of the N-2-methoxybenzyl group significantly increases the cytotoxicity of 2C phenethylamines drugs (including N-(2-Methoxybenzyl)cyclopropanamine hydrochloride) in neuronal cell lines. The NBOMe drugs exhibit lower EC50 values compared to their non-NBOMe counterparts .
- Results : The compound’s cytotoxic effects on hepatocytes warrant further investigation. Lipophilicity correlates with EC50 values, except for 2C-B, which exhibits higher toxicity than mescaline-NBOMe .
Psychedelic Research
Neurotoxicity Studies
Hepatotoxicity Assessment
Safety and Hazards
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10;/h2-5,10,12H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJPMAMRFMZFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride |
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